molecular formula C25H28ClN7O2S B1191600 BPR1K871

BPR1K871

Cat. No.: B1191600
M. Wt: 526.056
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

BPR1K871 is a potent and selective FLT3/AURKA inhibitor with IC50 = 19/22 nM. This compound showed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM). Moreover, kinase profiling and cell-line profiling revealed this compound to be a potential multi-kinase inhibitor. Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines revealed FLT3 and AURKA/B target modulation inside the cells. In vivo efficacy in AML xenograft models (MOLM-13 and MV4-11), as well as in solid tumor models (COLO205 and Mia-PaCa2), led to the selection of this compound as a preclinical development candidate for anti-cancer therapy. Further detailed studies could help to investigate the full potential of this compound as a multi-kinase inhibitor.

Properties

Molecular Formula

C25H28ClN7O2S

Molecular Weight

526.056

Appearance

Solid powder

Synonyms

BPR1K871;  BPR1K-871;  BPR1K 871.; 1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea

Origin of Product

United States

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